N-ethyl-2-fluoro-5-methoxyaniline
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Overview
Description
N-ethyl-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-5-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 2-fluorophenol followed by alkylation with dimethyl sulfate and reduction of the nitro group . Another method includes direct nucleophilic substitution reactions, where the halogen in haloarenes is displaced at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce various amines .
Scientific Research Applications
N-ethyl-2-fluoro-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N-ethyl-2-fluoro-5-methoxyaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyaniline: Similar structure but lacks the ethyl group.
N-ethyl-2-fluoroaniline: Similar structure but lacks the methoxy group.
N-ethyl-5-methoxyaniline: Similar structure but lacks the fluorine atom
Uniqueness
N-ethyl-2-fluoro-5-methoxyaniline is unique due to the presence of both the ethyl and methoxy groups along with the fluorine atom. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C9H12FNO/c1-3-11-9-6-7(12-2)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
FOMPAIKEQHFUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
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